molecular formula C6H4BrN3 B1272073 3-Bromoimidazo[1,2-a]pyrimidine CAS No. 6840-45-5

3-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B1272073
CAS No.: 6840-45-5
M. Wt: 198.02 g/mol
InChI Key: GNHZXUKWLSWKHB-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyrimidine ring, with a bromine atom attached at the third position of the imidazole ring

Mechanism of Action

Target of Action

3-Bromoimidazo[1,2-a]pyrimidine is a synthetic compound that has been studied for its potential biological and therapeutic value

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under specific reaction conditions . The compound’s interaction with its targets and the resulting changes are not well-documented in the literature. More research is needed to elucidate the specific interactions and changes that occur when this compound interacts with its targets.

Biochemical Pathways

The compound is synthesized via a one-pot tandem cyclization/bromination process

Result of Action

While some studies have suggested potential anticancer activity , the specific molecular and cellular effects of the compound’s action are not well-understood

Biochemical Analysis

Biochemical Properties

3-Bromoimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For example, this compound can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate signal transduction processes, affecting various cellular functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by disrupting key signaling pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and the activation or repression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent substrate access and catalytic activity, leading to a decrease in enzyme function. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with sustained changes in cellular signaling pathways and gene expression, highlighting its potential for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity and toxicity, influencing its overall pharmacokinetic profile. Understanding these pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound may be actively transported into the nucleus, where it can interact with DNA and RNA, influencing gene expression and cellular function .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyrimidine typically involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives. One common method is the one-pot tandem cyclization/bromination reaction. In this process, the reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature, accompanied by DMSO oxidation . The reaction conditions are mild and do not require the use of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The scalability of the one-pot tandem cyclization/bromination reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly in the presence of oxidizing agents such as tert-butyl hydroperoxide (TBHP).

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or DMSO.

    Oxidation Reactions: Oxidizing agents such as TBHP are used under mild conditions to achieve the desired oxidation.

    Cyclization Reactions: Cyclization reactions often require the presence of a catalyst and are carried out under controlled temperature and pressure conditions.

Major Products Formed:

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds and functionalized derivatives.

    Biology: The compound exhibits significant biological activity and is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is explored as a pharmacophore in drug discovery, particularly for the development of anti-cancer, anti-inflammatory, and anti-microbial agents.

    Industry: The compound is used in the synthesis of advanced materials, including optoelectronic devices and sensors.

Comparison with Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyridine

Comparison: 3-Bromoimidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom at the third position, which imparts distinct chemical reactivity and biological activity. Compared to imidazo[1,2-a]pyridine, the pyrimidine ring in this compound provides additional sites for functionalization and enhances its potential as a pharmacophore. The compound’s versatility in undergoing various chemical reactions and its wide range of applications in scientific research further distinguish it from similar compounds.

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHZXUKWLSWKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377182
Record name 3-Bromoimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6840-45-5
Record name 3-Bromoimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoimidazo[1,2-a]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Imidazo[1,2-α]pyrimidine (0.20 g, 1.68 mmol) and sodium acetate 207 mg, 2.52 mmol) were dissolved in methanol (2 ml) which had been saturated with potassium bromide and this mixture was cooled to −10° C. before dropwise addition of bromine (269 mg, 1.68 mmol) over 5 min. On complete addition the mixture was quenched by addition of 1M sodium sulfite solution (2 ml) and the solvent removed in vacuo. The residue was treated with water (15 ml) and saturated sodium hydrogencarbonate solution (15 ml) and extracted with ethyl acetate (2×50 ml). The organics were combined then washed with brine (40 ml), dried over anhydrous sodium sulfate and evaporated to give an off-white solid. This solid was purified by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-2%) to give 3-bromoimidazo[1,2-α]pyrimidine (0.29 g, 87%) as a white solid: δH (400 MHz, CDCl3) 7.02 (1H, dd, J 7 and 4), 7.83 (1H, s), 8.43 (1H, dd, J 7 and 2), 8.59 (1H, dd, J 7 and 2).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
269 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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